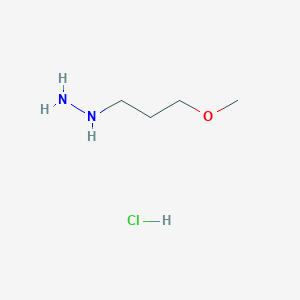
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride
Übersicht
Beschreibung
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride (2CPH) is a synthetic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a derivative of acetonitrile, a common organic compound. 2CPH has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, anti-tumor, anti-viral, and anti-bacterial properties. In addition, 2CPH has been shown to possess the ability to modulate the activity of various enzymes and receptors in the body, making it a promising target for drug development.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Chlorophenols
- Aquatic Environment Contamination: Chlorophenols, including 2-chlorophenol and 4-chlorophenol, have been evaluated for their toxic effects on mammalian and aquatic life. Despite their moderate toxicity, long-term exposure can significantly impact fish. These compounds exhibit low persistence in environments with capable microflora for biodegradation, though this can vary based on environmental conditions. Their strong organoleptic effects are also notable (Krijgsheld & Gen, 1986).
Toxicity and Degradation of Herbicides
- Herbicide Toxicity Trends: A scientometric review on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D) highlighted its widespread use and the consequent environmental impact. This review suggests future research on 2,4-D should focus on molecular biology, particularly gene expression, and the degradation of pesticides (Zuanazzi, Ghisi, & Oliveira, 2020).
Wastewater Treatment in Pesticide Production
- Pesticide Wastewater Reclamation: The pesticide industry produces high-strength wastewater containing toxic pollutants, including various chlorophenols and chlorinated herbicides. Biological processes and activated carbon have shown effectiveness in removing these compounds from wastewater, underscoring the importance of targeted treatment solutions (Goodwin, Carra, Campo, & Soares, 2018).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2.ClH/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16;/h4-7,13H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUNKLXNEJMLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(1-piperidyl)acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)


![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1434003.png)


![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}hexa-2,4-dien-1-one hydrochloride](/img/structure/B1434012.png)
![6-(2-Methoxyphenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1434014.png)


![Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate](/img/structure/B1434017.png)
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1434019.png)
